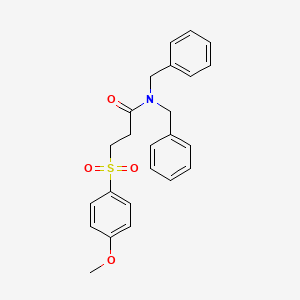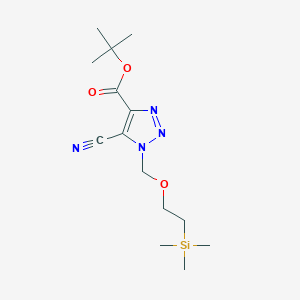
N-(3-(isobutylamino)quinoxalin-2-yl)-4-méthylbenzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(isobutylamino)quinoxalin-2-yl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinoxaline core substituted with an isobutylamino group and a 4-methylbenzenesulfonamide moiety, making it a unique structure with potential pharmacological properties.
Applications De Recherche Scientifique
N-(3-(isobutylamino)quinoxalin-2-yl)-4-methylbenzenesulfonamide has several scientific research applications:
Mécanisme D'action
Target of Action
Quinoxaline derivatives have been extensively researched due to their wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules .
Mode of Action
Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities, which suggests that they may interact with multiple targets in a complex manner .
Biochemical Pathways
Quinoxaline derivatives have been reported to demonstrate diverse therapeutic uses, suggesting that they may affect multiple biochemical pathways .
Result of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly influence the action of many chemical compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(isobutylamino)quinoxalin-2-yl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoxaline core, which can be achieved by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal, under acidic conditions . The resulting quinoxaline intermediate is then subjected to further functionalization.
To introduce the isobutylamino group, the quinoxaline intermediate can undergo nucleophilic substitution with isobutylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate . The final step involves the sulfonation of the quinoxaline derivative with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(isobutylamino)quinoxalin-2-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The quinoxaline core can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoxaline core may yield quinoxaline N-oxides, while reduction could produce dihydroquinoxaline derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: A simpler structure with a benzene ring fused to a pyrazine ring.
Quinazoline: Similar to quinoxaline but with a nitrogen atom replaced by a carbon atom in the pyrazine ring.
Phthalazine: Contains a benzene ring fused to a pyridazine ring.
Uniqueness
N-(3-(isobutylamino)quinoxalin-2-yl)-4-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Propriétés
IUPAC Name |
4-methyl-N-[3-(2-methylpropylamino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-13(2)12-20-18-19(22-17-7-5-4-6-16(17)21-18)23-26(24,25)15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRVWEURJKBMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-(1,7-dimethyl-3-(2-methylallyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2554435.png)
![N-[2-(4-chlorophenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2554436.png)

![2-phenoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide](/img/structure/B2554441.png)
![1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2554442.png)


![tert-Butyl N-[(1H-1,2,3-benzotriazol-1-yl({[(tert-butoxy)carbonyl]imino})methyl]carbamate](/img/structure/B2554448.png)

![3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B2554450.png)

![8-(4-ethoxyphenyl)-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2554453.png)


